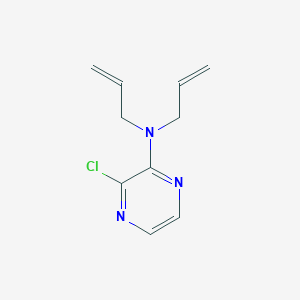

![molecular formula C12H13N3O2 B1479013 5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097957-15-6](/img/structure/B1479013.png)

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Descripción general

Descripción

5-(2-Aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as 5-APT, is a heterocyclic compound that has been studied for its various uses in organic synthesis, scientific research applications, and its biochemical and physiological effects. 5-APT has a wide range of applications, from being used as a photoredox catalyst in organic synthesis to being utilized in medicinal chemistry as a potential therapeutic agent. In

Aplicaciones Científicas De Investigación

Photocatalytic Amine Coupling

This compound has been used in the design and synthesis of a broadband absorption covalent organic framework for efficient artificial photocatalytic amine coupling . The thiophene functional group is accurately introduced into the electron acceptor units of TpDPP-Py (TpDPP: 5,5’-(2,5-bis(2-ethylhexyl)−3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrole-1,4-diyl)bis(thiophene-2-carbaldehyde), Py: 1,3,6,8-tetrakis(4-aminophenyl)pyrene) COFs . This not only significantly extends its spectral absorption capacity but also endows them with two-photon and three-photon absorption effects, greatly enhancing the utilization rate of sunlight .

Photocatalytic Selective Coupling

The selective coupling of benzylamine as the target reactant is used to assess the photocatalytic activity of TpDPP-Py COFs, showing high photocatalytic conversion of 99% and selectivity of 98% in 20 min . Additionally, the TpDPP-Py COFs also exhibit the universality of photocatalytic selective coupling of other imine derivatives with 100% conversion efficiency .

Solar Spectra Utilization

Developing highly active materials that efficiently utilize solar spectra is crucial for photocatalysis . The compound has been used in the development of a new donor-acceptor (D-A) covalent organic framework (COF) with a wide absorption range from 200 nm to 900 nm (ultraviolet-visible-near infrared light) .

Enhancing Photocatalytic Activity

The compound has been used in a significant strategy for developing COFs with a wide absorption range to enhance photocatalytic activity .

Organic Synthesis

The compound has been used in organic synthesis . It has been used in the design and synthesis of a broadband absorption covalent organic framework for efficient artificial photocatalytic amine coupling .

Hydrogen Production

The compound has been used in the development of photocatalysts for hydrogen production . The development of efficient photocatalysts is crucial for solar-driven photocatalysis .

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of covalent organic frameworks (cofs) which are highly active materials that efficiently utilize solar spectra .

Mode of Action

The compound interacts with its targets through a process known as photocatalytic amine coupling . This process involves the absorption of light, which triggers a series of reactions that result in the coupling of amines .

Biochemical Pathways

The compound is involved in the synthesis pathway of covalent organic frameworks (COFs), where the thiophene functional group is accurately introduced into the electron acceptor units . This process extends the spectral absorption capacity of the COFs and endows them with two-photon and three-photon absorption effects .

Pharmacokinetics

Its role in the synthesis of cofs suggests that it may have high stability and a broad absorption range .

Result of Action

The compound’s action results in the creation of COFs with a wide absorption range, greatly enhancing the utilization rate of sunlight . The selective coupling of benzylamine as the target reactant is used to assess the photocatalytic activity of the COFs, showing high photocatalytic conversion and selectivity .

Action Environment

Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity is enhanced under sunlight due to its wide absorption range .

Propiedades

IUPAC Name |

5-(2-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-3-1-2-4-10(9)15-5-7-8(6-15)12(17)14-11(7)16/h1-4,7-8H,5-6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVPUGVCJCNGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1C3=CC=CC=C3N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478930.png)

![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478933.png)

![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)

![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)

![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)

![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)

![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)